21-Desacetyl-21-dehydro Difluprednate
Description
21-Desacetyl-21-dehydro Difluprednate (CAS: N/A; Molecular Formula: Not explicitly stated; Molecular Weight: 466.52 g/mol) is a structural derivative and metabolite of Difluprednate (CAS: 23674-86-4), a potent synthetic glucocorticoid used primarily in ophthalmic formulations for anti-inflammatory effects . This compound arises from the removal of the 21-acetate group and dehydrogenation at the C21 position, altering its pharmacokinetic and pharmacodynamic properties compared to the parent drug. It is classified as a hydroxy impurity of Difluprednate and is critical in pharmaceutical quality control .
Properties
Molecular Formula |
C₂₅H₃₀F₂O₆ |
|---|---|
Molecular Weight |
464.5 |
Synonyms |
(6α,11β)-6,9-Difluoro-11-hydroxy-3,20-dioxo-17-(1-oxobutoxy)pregna-1,4-dien-21-al; |
Origin of Product |
United States |
Comparison with Similar Compounds
Difluprednate
- Molecular Formula : C₂₇H₃₄F₂O₇
- Molecular Weight : 508.56 g/mol
- Key Features : Contains 21-acetate and 17-butyrate ester groups, enhancing lipophilicity and corneal penetration .
- Clinical Use : Approved for postoperative ocular inflammation; exhibits higher potency than prednisolone derivatives .
- Comparison : 21-Desacetyl-21-dehydro Difluprednate lacks the 21-acetate group, reducing its metabolic stability and glucocorticoid receptor affinity compared to Difluprednate .
Dexamethasone-21-acetate
- Molecular Formula : C₂₄H₃₁FO₆
- Molecular Weight : 434.50 g/mol
- Key Features : A widely used anti-inflammatory steroid with a single acetate group at C21.
- Comparison : Unlike this compound, Dexamethasone-21-acetate retains the acetate group, contributing to its prolonged half-life. However, both compounds share dehydrogenation at C1-C2, a common feature in synthetic glucocorticoids .
21-Desacetyl-21-Despropyl Difluprednate
Isoflupredone Acetate
- Molecular Formula : C₂₃H₂₉FO₆
- Molecular Weight : 420.47 g/mol
- Key Features : A fluorinated prednisolone derivative with anti-inflammatory properties.
- Comparison : Shares a similar C9-fluorine substitution with this compound but lacks the C6-fluorine, which is critical for enhanced glucocorticoid activity in Difluprednate derivatives .
Structural and Pharmacological Data Table
Research Findings and Implications
- Metabolic Stability : The removal of the 21-acetate group in this compound accelerates hepatic clearance, making it less therapeutically potent than Difluprednate .
- Safety Profile : Difluprednate derivatives, including 21-Desacetyl-21-dehydro variants, show improved safety over traditional corticosteroids like prednisolone in ocular applications, with lower risks of intraocular pressure elevation .
- Synthetic Challenges : The introduction of fluorine at C6/C9 in Difluprednate derivatives enhances glucocorticoid receptor binding but complicates synthetic pathways, leading to impurities like this compound .
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